molecular formula C7H10N4O B1531721 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole CAS No. 1803589-60-7

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Cat. No. B1531721
M. Wt: 166.18 g/mol
InChI Key: VBVVANRGFWEIAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Coordination Chemistry

Oxazolines, including 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, are used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. They offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms. Their coordination chemistry with transition metals is well-studied, particularly in structural characterization via X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).

Catalysis in Organic Synthesis

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole derivatives are involved in gold-catalyzed synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides. These reactions occur under mild conditions, producing intermediates like 5-methylene-4,5-dihydrooxazole, showcasing a direct and catalytic access to alkylidene oxazolines (Hashmi, Weyrauch, Frey, & Bats, 2004).

High-Density Energetic Materials

Trinitromethyl-substituted triazoles, including those derived from 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, form a class of dense energetic materials. These compounds have high density, good thermal stability, and excellent detonation properties, making them potential candidates for explosives (Thottempudi & Shreeve, 2011).

Click Chemistry in Drug Discovery

The molecule's derivatives play a role in click chemistry, a modular approach in drug discovery. Its azide group reacts with terminal acetylenes to form triazoles, used in proteomics, DNA research, and bioconjugation reactions. Triazole products from these reactions have significant bio-compatibility and specificity (Kolb & Sharpless, 2003).

Development of Antibacterial Agents

Oxazolidinone antibacterial agents use triazole derivatives for improved safety profiles. Substituted triazoles, like those derived from 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, reduce activity against monoamine oxidase A, an undesired side effect in many antibacterials (Reck et al., 2005).

Inhibitors for Biological Applications

Azole derivatives serve as selective inhibitors for biological enzymes like 5-lipoxygenase, with azole phenoxy hydroxyureas showing potent inhibitory activity. These are used in developing drugs for conditions like asthma and allergies (Malamas et al., 1996).

Chemical Synthesis and Drug Development

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole derivatives are pivotal in synthesizing hybrid molecules with potential as antibacterial and antifungal agents. These syntheses often involve reactions with other organic compounds and have significant implications in the development of new drugs (Ouahrouch et al., 2014).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and disposal methods .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

5-(azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-3-7-10-5(2)6(12-7)4-9-11-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVVANRGFWEIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 2
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 3
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 4
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 5
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 6
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

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